molecular formula C23H28ClN3O B248196 N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Número de catálogo B248196
Peso molecular: 397.9 g/mol
Clave InChI: YGEFSWSRRBZIBW-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Mecanismo De Acción

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide selectively binds to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B cell receptor (BCR) signaling, which is required for B cell survival and proliferation. By inhibiting BTK, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide induces apoptosis in B cells and reduces the production of antibodies.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to reduce the proliferation and survival of B cells in preclinical models of B cell malignancies. In addition, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to reduce the production of antibodies and the activation of immune cells, such as T cells and natural killer cells. These effects are thought to contribute to the anti-cancer activity of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in B cells. However, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Direcciones Futuras

There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors. These include:
1. Combination therapy: N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be combined with other anti-cancer agents to enhance its activity and overcome resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors.
3. New indications: N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be evaluated in other B cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.
4. Improved formulations: New formulations of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be developed to improve its solubility and pharmacokinetics.
5. Resistance mechanisms: The mechanisms of resistance to N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors may be elucidated to develop strategies to overcome resistance.

Métodos De Síntesis

The synthesis of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves several steps, starting with the reaction of 3-chloro-2-methylphenylamine with 3-bromo-1-propanol to form an intermediate. This intermediate is then reacted with 4-(3-phenylprop-2-en-1-yl)piperazine and 4-dimethylaminopyridine (DMAP) to form the final product, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. The overall yield of the synthesis is around 40%.

Aplicaciones Científicas De Investigación

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis (cell death) in B cells. N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Propiedades

Nombre del producto

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Fórmula molecular

C23H28ClN3O

Peso molecular

397.9 g/mol

Nombre IUPAC

N-(3-chloro-2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H28ClN3O/c1-19-21(24)10-5-11-22(19)25-23(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-3-2-4-8-20/h2-11H,12-18H2,1H3,(H,25,28)/b9-6+

Clave InChI

YGEFSWSRRBZIBW-RMKNXTFCSA-N

SMILES isomérico

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

SMILES canónico

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.